molecular formula C6H6O B127445 Phenol-13C6 CAS No. 89059-34-7

Phenol-13C6

Cat. No.: B127445
CAS No.: 89059-34-7
M. Wt: 100.067 g/mol
InChI Key: ISWSIDIOOBJBQZ-IDEBNGHGSA-N
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Description

Phenol-13C6 is a carbon isotope-labeled phenol compound with the chemical formula C6H6O. It is a colorless crystalline solid or liquid with a characteristic aromatic odor. This compound is primarily used in scientific research for tracer labeling and tracking the dynamic behavior of compounds in various fields such as pharmaceutical research and biochemistry .

Mechanism of Action

Target of Action

Phenol-13C6, a variant of phenol, is primarily used as an antiseptic and disinfectant . It is active against a wide range of microorganisms, including some fungi and viruses . This compound has been used to disinfect skin, relieve itching, and as an oral analgesic or anesthetic in products such as Chloraseptic to treat pharyngitis . Additionally, it is used in surgical ingrown toenail treatment, a process termed phenolization .

Mode of Action

This compound, like its parent compound phenol, interacts with proteins and lipids in the cell membrane, leading to cell lysis and death . It can also denature proteins and disrupt cell membranes, leading to leakage of cell contents .

Biochemical Pathways

This compound, as a phenolic compound, is involved in the phenylpropanoid biosynthetic pathway . Phenylalanine ammonia lyase is a prime enzyme for this pathway, connecting primary metabolism to secondary metabolism . During harsh environmental conditions, phenolic compounds are synthesized and accumulated in the host plant to emerge from that stress .

Pharmacokinetics

Phenol, the parent compound, is known to be rapidly absorbed through the skin . It is expected that this compound would have similar absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The primary result of this compound action is the disruption of microbial cell structures, leading to cell death . In humans, exposure to phenol can cause damage to organs such as the central nervous system, kidneys, liver, pancreas, and spleen . It is also suspected of causing genetic defects .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its efficacy as a disinfectant can be affected by the presence of organic matter, the pH of the environment, and temperature . It should be stored refrigerated (-5°C to 5°C) and desiccated, and protected from light .

Biochemical Analysis

Cellular Effects

Phenol, the parent compound, is known to have significant mutagenic and adverse effects on health

Molecular Mechanism

It is known that phenol can inhibit the activity of certain enzymes , but whether Phenol-13C6 has similar effects is not clear.

Temporal Effects in Laboratory Settings

It is known that phenol can be biodegraded under both mesophilic and thermophilic conditions .

Metabolic Pathways

This compound is likely involved in similar metabolic pathways as phenol. Phenol is known to be metabolized by the shikimic acid pathway in plants .

Subcellular Localization

It is known that phenol can rapidly be absorbed through the skin , suggesting it may be able to cross cell membranes.

Preparation Methods

Phenol-13C6 can be synthesized through several methods. One common approach involves the reaction of phenol with a carbon isotope-labeled starting material, such as 13C-labeled benzene or sodium carbonate. The reaction conditions typically involve heating the reactants under controlled conditions to ensure the incorporation of the carbon-13 isotope into the phenol structure . Industrial production methods may vary, but they generally follow similar principles to ensure high isotopic purity and yield .

Chemical Reactions Analysis

Phenol-13C6 undergoes various chemical reactions, similar to non-labeled phenol. Some of the key reactions include:

    Oxidation: this compound can be oxidized to form quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction of this compound can yield cyclohexanol using reducing agents like lithium aluminum hydride.

    Electrophilic Substitution: this compound is highly reactive in electrophilic aromatic substitution reactions, including halogenation, nitration, sulfonation, and Friedel-Crafts alkylation.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination of this compound typically yields bromophenols, while nitration produces nitrophenols.

Scientific Research Applications

Phenol-13C6 has a wide range of applications in scientific research:

Comparison with Similar Compounds

Phenol-13C6 is unique due to its carbon-13 labeling, which distinguishes it from non-labeled phenol and other similar compounds. Some similar compounds include:

These compounds share similar chemical properties but differ in their specific applications and the presence of additional functional groups.

Properties

IUPAC Name

(1,2,3,4,5,6-13C6)cyclohexatrienol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O/c7-6-4-2-1-3-5-6/h1-5,7H/i1+1,2+1,3+1,4+1,5+1,6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISWSIDIOOBJBQZ-IDEBNGHGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90480397
Record name Phenol-13C6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90480397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.067 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89059-34-7
Record name Phenol-13C6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90480397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 89059-34-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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